molecular formula C8H6N2O4 B2760779 5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid CAS No. 873378-43-9

5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2760779
CAS No.: 873378-43-9
M. Wt: 194.146
InChI Key: DUEOHFYGZHMNRJ-UHFFFAOYSA-N
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Description

5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features two oxazole rings Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole rings through cyclization reactions. One common method is the cyclodehydration of appropriate precursors under acidic conditions. For instance, the synthesis might start with the preparation of 5-methyl-1,2-oxazole-3-carboxylic acid, followed by its reaction with suitable reagents to form the second oxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups into the oxazole rings .

Scientific Research Applications

5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism by which 5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxazole rings can form hydrogen bonds and other interactions with these targets, influencing their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as 2-(5-methyl-1,2-oxazol-3-yl)acetic acid and (5-methyl-1,2-oxazol-3-yl)methanol .

Uniqueness

What sets 5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid apart is its dual oxazole ring structure, which provides unique chemical and biological properties. This structure allows for diverse chemical reactivity and potential for multiple applications in various fields .

Properties

IUPAC Name

5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-4-2-5(9-13-4)7-3-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEOHFYGZHMNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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